N-Ethyl vs. N-Methyl Substitution: Lipophilicity-Driven Property Tuning
In the procurement context, the target N-ethyl compound (CAS 1250414-02-8) exhibits a calculated logP of 1.81, compared to 1.79 for the N-methyl analog (CAS 1249069-09-7) and 1.50 for the primary amine (CAS 446829-74-9) . The 0.02-unit difference between N-ethyl and N-methyl, while modest, is accompanied by an increase in molecular weight from 188.3 to 202.3 g/mol and a reduction in hydrogen bond acceptor count from 4 to 2, reflecting the replacement of the N-methyl group with an N-ethyl group and the associated change in electronic environment . Compared to the primary amine, the N-ethyl substitution raises logP by 0.31 units and molecular weight by 28.0 g/mol, placing the compound in a more lipophilic, less polar chemical space that may favor passive membrane permeability in cellular assays .
| Evidence Dimension | Calculated partition coefficient (logP / LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP ≈ 1.81; MW = 202.33 g/mol; HBA = 2; HBD = 1 (CAS 1250414-02-8) |
| Comparator Or Baseline | N-Methyl analog: LogP ≈ 1.79; MW = 188.32 g/mol; HBA = 4 (CAS 1249069-09-7). Primary amine analog: LogP ≈ 1.50; MW = 174.3 g/mol (CAS 446829-74-9) |
| Quantified Difference | ΔLogP (target vs. N-methyl) = +0.02; ΔLogP (target vs. primary amine) = +0.31; ΔMW (target vs. N-methyl) = +14.0 g/mol; ΔMW (target vs. primary amine) = +28.0 g/mol |
| Conditions | Vendor-specified calculated logP values; experimental determination method not disclosed on technical datasheets. |
Why This Matters
For medicinal chemistry teams optimizing lipophilicity within a narrow logP window (e.g., logP 1.5–2.5 for CNS drug-like space), the N-ethyl variant offers a quantifiably distinct lipophilicity anchor point that the N-methyl and primary amine analogs cannot replicate.
